4-[(2-Ethoxybenzylidene)amino]phenol
Description
4-[(2-Ethoxybenzylidene)amino]phenol is a Schiff base compound synthesized via the condensation of 2-ethoxybenzaldehyde with 4-aminophenol. Its molecular structure features an ethoxy (–OCH₂CH₃) substituent on the benzaldehyde-derived aromatic ring and a phenolic (–OH) group on the aminophenol moiety. The ethoxy group contributes electron-donating effects, influencing the compound's electronic properties, solubility, and intermolecular interactions. Schiff bases like this are widely studied for their biological activities, coordination chemistry, and applications in materials science .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15-6-4-3-5-12(15)11-16-13-7-9-14(17)10-8-13/h3-11,17H,2H2,1H3 |
InChI Key |
BQCJWTSQYFNJQD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
The crystal structures of Schiff bases are governed by substituents and intermolecular interactions. Below is a comparison of key structural parameters:
Key Observations :
- Nitro Derivative: The nitro group (–NO₂) in 4-[(4-nitrobenzylidene)amino]phenol introduces strong electron-withdrawing effects, leading to planar molecular geometries and extensive hydrogen bonding (O–H⋯O, C–H⋯O). The crystal packing includes layered arrangements stabilized by π-π stacking (3.73–3.85 Å) .
- Chloro Derivative: The para-chloro substituent in 2-[(4-chlorobenzylidene)amino]phenol participates in C–H⋯Cl interactions, which are weaker than O–H⋯O bonds but still contribute to lattice stability .
- Hydrogen bonding may involve phenolic O–H and imine N atoms.
Electronic and Substituent Effects
Substituents significantly alter electronic properties:
- Nitro Group : Strong electron-withdrawing nature increases electrophilicity of the imine (C=N) bond, enhancing reactivity toward nucleophiles. This property is exploited in antimalarial and antitumor applications .
- The ethoxy group also enhances solubility in polar organic solvents .
- Chloro Group : Moderately electron-withdrawing (–I effect) reduces electron density, making the compound less reactive than the ethoxy derivative but more stable than the nitro analog .
Thermodynamic and Stability Trends
- Thermal Stability : Nitro derivatives generally exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonds and π-π stacking). Ethoxy analogs may have lower stability due to steric bulk .
- Solubility : Ethoxy and methoxy groups improve solubility in organic solvents compared to nitro and chloro derivatives .
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